molecular formula C10H18O6 B1623770 Methyl-2,3-O-isopropylidene-a-D-mannopyranoside CAS No. 63167-69-1

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside

Cat. No.: B1623770
CAS No.: 63167-69-1
M. Wt: 234.25 g/mol
InChI Key: NBCSDARMWTYPFT-UHFFFAOYSA-N
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Description

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is a synthetic carbohydrate derivative extensively utilized in organic chemistry and enzymology for research purposes. The compound features a protected mannose molecule, where the 2,3-O-isopropylidene group serves as a stable acetal protection, making it resistant to various chemical reactions .

Mechanism of Action

Target of Action

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is primarily used as a building block in the synthesis of mannose-containing derivatives

Mode of Action

The compound does not interact with biological targets in the traditional sense. Instead, it undergoes chemical reactions to form more complex structures. For instance, it can be used in the direct 2,3-O-isopropylidenation of α-D-mannopyranosides .

Biochemical Pathways

The mannose-containing derivatives that it helps synthesize can be involved in various biological processes .

Result of Action

The primary result of the action of this compound is the formation of mannose-containing derivatives . These derivatives can then participate in various biological processes depending on their specific structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2,3-O-isopropylidene-a-D-mannopyranoside typically involves the reaction of methyl alpha-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid. This reaction is carried out at elevated temperatures, often around 70°C, and yields the desired product in approximately 80-90% .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while substitution reactions can produce a variety of functionalized mannopyranosides .

Scientific Research Applications

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is unique due to its specific protection at the 2,3 positions, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where selective protection and deprotection are essential .

Properties

IUPAC Name

6-(hydroxymethyl)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-10(2)15-7-6(12)5(4-11)14-9(13-3)8(7)16-10/h5-9,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCSDARMWTYPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC(C2O1)OC)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408088
Record name ST51037357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63167-69-1
Record name ST51037357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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